(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cinnamamide moiety and a methoxyphenyl group attached to a piperidine ring
Scientific Research Applications
(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and signaling pathways.
Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a drug candidate.
Industry: The compound may be used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cinnamamide Moiety: The cinnamamide group is introduced via an amide coupling reaction between cinnamic acid and an amine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Mechanism of Action
The mechanism of action of (E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(cinnamamidomethyl)-N-(2-hydroxyphenyl)piperidine-1-carboxamide: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.
(E)-4-(cinnamamidomethyl)-N-(2-chlorophenyl)piperidine-1-carboxamide: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
(E)-4-(cinnamamidomethyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which may influence its biological activity and chemical reactivity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-21-10-6-5-9-20(21)25-23(28)26-15-13-19(14-16-26)17-24-22(27)12-11-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,24,27)(H,25,28)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBHFUUONKGGY-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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